3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-2-methylpropanamide
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Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-2-methylpropanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Amidation: The brominated pyrazole is then reacted with 3-fluoroaniline and 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the amide.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-2-methylpropanamide depends on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-2-methylpropanamide
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chlorophenyl)-2-methylpropanamide
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-2-ethylpropanamide
Uniqueness
The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)-2-methylpropanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms, along with the pyrazole ring, may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17BrFN3O |
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Molecular Weight |
354.22 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H17BrFN3O/c1-9(8-20-11(3)14(16)10(2)19-20)15(21)18-13-6-4-5-12(17)7-13/h4-7,9H,8H2,1-3H3,(H,18,21) |
InChI Key |
PQZPLTQQEJADFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=CC(=CC=C2)F)C)Br |
Origin of Product |
United States |
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